molecular formula C15H22N2O2S B2962380 N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide CAS No. 310458-15-2

N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No. B2962380
CAS RN: 310458-15-2
M. Wt: 294.41
InChI Key: RLBQJTSPIILZHE-UHFFFAOYSA-N
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Description

“N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide” is a compound of great importance in the field of heterocyclic and heteroatom chemistry . It is related to thiophene 1,1-dioxides, which are more reactive and thermally labile than the corresponding thiophene 1-oxides . These compounds are widely used in the field of medicinal chemistry and synthetic chemistry to prepare some key intermediates .


Synthesis Analysis

The synthesis of this compound might involve the oxidation of thiophenes to various thiophene 1-oxides and thiophene 1,1-dioxides . A useful method uses m-CPBA in the presence of BF3·Et2O . This reaction affords the corresponding thiophene 1-oxides in moderate yields, with only trace amounts of the corresponding thiophene 1,1-dioxides .


Molecular Structure Analysis

The molecular structure of “N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide” is likely to be complex due to its heterocyclic nature. It is related to thiophene 1,1-dioxides, which can act as either 2π or 4π components and undergo a range of cycloadditions with 4π or 2π components to construct a variety of compounds .


Chemical Reactions Analysis

In terms of chemical reactions, thiophene 1,1-dioxides can undergo Diels–Alder reactions . They can act as either 2π or 4π components and undergo a range of cycloadditions with 4π or 2π components to construct a variety of compounds .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Benzothiazoles have been extensively studied for their pharmacological properties, including their role as antimicrobial, anticancer, and anti-inflammatory agents. Their diverse biological activities make them significant for drug development and therapeutic applications. For instance, benzothiazoles exhibit potent activity against a range of cancer cell lines, indicating their potential as anticancer agents (Koutros et al., 2009) sourcesource.

Environmental Science

In environmental science, benzothiazoles are recognized as emerging contaminants due to their widespread use in consumer and industrial products and their detection in various environmental matrices. Studies focusing on the occurrence, fate, and effects of benzothiazoles in the environment are crucial for assessing their ecological impact and human exposure risks. For example, research on benzothiazoles in indoor air has shed light on their prevalence and implications for inhalation exposure, underscoring the need for further investigation into their environmental and health impacts (Wan et al., 2016) sourcesource.

Future Directions

The future directions for the study of “N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications in medicinal and synthetic chemistry . Additionally, their role in the metabolism of parent thiophenes in living organisms could be of significant importance in drug metabolism studies .

properties

IUPAC Name

1,1-dioxo-N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-14(2,3)10-15(4,5)16-13-11-8-6-7-9-12(11)20(18,19)17-13/h6-9H,10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBQJTSPIILZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N=C1C2=CC=CC=C2S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

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